molecular formula C14H17N3O2S B2714522 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide CAS No. 1396800-37-5

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide

Cat. No.: B2714522
CAS No.: 1396800-37-5
M. Wt: 291.37
InChI Key: LSHAXNVCFZRQFB-UHFFFAOYSA-N
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Description

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a cyclohexyl scaffold substituted with a 3-methyl-1,2,4-oxadiazole ring and a thiophene-3-carboxamide group. This compound is commercially available (Catalog No. sc-494782) for research purposes, with applications likely explored in medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-15-13(19-17-10)14(6-3-2-4-7-14)16-12(18)11-5-8-20-9-11/h5,8-9H,2-4,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHAXNVCFZRQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a cyclohexylamine derivative with a thiophene-3-carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and analogues:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity (Therapeutic Area) Safety Profile
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide (sc-494782) C₁₄H₁₈N₃O₂S* ~292.38 (estimated) Thiophene-3-carboxamide, cyclohexyl, 3-methyl-1,2,4-oxadiazole Not explicitly stated; potential antiviral or anticancer Limited data; analogues suggest skin/eye irritation and respiratory toxicity
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrazine-2-carboxamide (sc-494768) C₁₅H₁₆N₆O₂ 320.33 Pyrazine-2-carboxamide, pyrazine-substituted oxadiazole Research use only; possible kinase inhibition Similar to target compound; no specific data
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (sc-494779) C₁₉H₂₀N₈O₂ 400.43 Indazole-3-carboxamide, tetrahydroindazole core Likely enzyme/protein-targeted (e.g., kinases) Limited safety data
Navacaprant (WHO List 90) C₂₅H₃₂FN₅O₂ 473.56 Quinoline core, 3-methyl-1,2,4-oxadiazole, piperidine-4-amine, oxane-4-yl CNS disorders (e.g., depression, anxiety) Under clinical investigation; toxicity data pending
3-(2-Methoxyphenyl)-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide C₂₀H₂₆N₃O₃ 356.44 Propanamide linker, 2-methoxyphenyl substituent Not specified; likely anticancer or anti-inflammatory Discontinued; safety data unavailable

*Estimated based on structural components.

Key Observations:
  • Carboxamide Substituents: The thiophene group in the target compound provides distinct electronic and steric properties compared to pyrazine (sc-494768) or indazole (sc-494779).
  • Core Modifications: Navacaprant’s quinoline core and additional substituents (e.g., fluoro, ethyl) significantly increase molecular weight and complexity, likely improving blood-brain barrier penetration for CNS applications .

Biological Activity

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. The oxadiazole ring in this compound is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₂S
Molecular Weight295.38 g/mol
InChI KeySHUJINQJGCEUJM-UHFFFAOYSA-N

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways.
  • Antimicrobial Activity : The structural features allow for interactions with microbial membranes, leading to cell death.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • In a study evaluating various oxadiazole derivatives, it was found that compounds with similar structures showed IC₅₀ values ranging from 0.65 to 2.41 µM against MCF-7 breast cancer cells .
CompoundCell LineIC₅₀ (µM)
N-[1-(3-methyl...carboxamideMCF-70.65
DoxorubicinMCF-71.62

Antimicrobial Activity

Oxadiazole derivatives are also noted for their antimicrobial properties. A study highlighted that certain compounds demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Studies

  • Study on Anticancer Efficacy :
    • Alam et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer activity. Compounds exhibiting structural similarities to N-[1-(3-methyl...carboxamide] showed promising results against MCF-7 and HCT-116 cell lines with significant inhibition rates compared to standard chemotherapy agents .
  • Antimicrobial Testing :
    • A comparative study on various oxadiazole derivatives demonstrated that those containing the thiophene moiety exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the typical synthetic routes for preparing N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Oxadiazole Ring Formation : Cyclization of precursors like α-haloketones and amidoximes under acidic/basic conditions to form the 1,2,4-oxadiazole core .

Cyclohexyl Group Introduction : Functionalization via nucleophilic substitution or coupling reactions to attach the cyclohexyl moiety .

Thiophene Carboxamide Linkage : Amide bond formation between the thiophene-3-carboxylic acid derivative and the cyclohexyl-oxadiazole intermediate using coupling agents like EDCI/HOBt .
Key Characterization: Monitor reaction progress via TLC and confirm final structure using 1^1H/13^13C NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR identifies protons on the thiophene (δ 6.8–7.5 ppm) and cyclohexyl (δ 1.2–2.1 ppm) moieties. 13^13C NMR confirms carbonyl (C=O, ~165 ppm) and oxadiazole (C=N, ~160 ppm) groups .
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (amide C=O) and ~1540 cm1^{-1} (oxadiazole C=N) validate functional groups .
  • Mass Spectrometry : HRMS provides exact mass to verify molecular formula (e.g., [M+H]+^+ for C15_{15}H18_{18}N3_3O2_2S) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for reactions involving volatile reagents .
  • Exposure Control : Avoid inhalation/contact with skin. In case of exposure, wash with water and seek medical advice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:

Structural Analogues : Compare substituent effects (e.g., methyl vs. methoxy groups on the oxadiazole ring) .

Assay Conditions : Validate biological assays (e.g., antimicrobial MIC tests) using standardized protocols (CLSI guidelines) and positive controls .
Example: Inconsistent antifungal activity may stem from variations in fungal strain susceptibility or solvent effects (DMSO vs. aqueous buffers) .

Q. What strategies optimize the reaction yield of the oxadiazole-thiophene carboxamide linkage?

  • Methodological Answer :
  • Catalyst Screening : Test coupling agents (e.g., EDCI vs. DCC) and additives (DMAP) to enhance amide bond formation efficiency .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How can computational methods aid in understanding this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinity to target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .
  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and metabolic stability .
    Example: The cyclohexyl group may enhance metabolic resistance compared to linear alkyl chains .

Q. What are the key considerations for designing derivatives with improved bioactivity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the 3-methyloxadiazole with 1,3,4-thiadiazole to enhance electron-withdrawing effects .
  • Functional Group Addition : Introduce sulfonamide or halogen groups to improve target binding (e.g., kinase inhibition) .
  • SAR Analysis : Prioritize derivatives with lower IC50_{50} in cytotoxicity assays and higher selectivity ratios (e.g., cancer vs. normal cells) .

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